molecular formula C13H19BrN2OSi B13980231 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Katalognummer: B13980231
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: BDXWQGYPJDGLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is a synthetic organic compound that features a bromine atom, a trimethylsilyl group, and an indazole core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole typically involves the following steps:

    Protection: The use of a trimethylsilyl group to protect reactive sites during subsequent reactions.

    Etherification: The formation of an ether linkage with 2-(trimethylsilyl)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trimethylsilyl group can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
  • 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is unique due to its indazole core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or pyrrolo[2,3-b]pyridine cores. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H19BrN2OSi

Molekulargewicht

327.29 g/mol

IUPAC-Name

2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3

InChI-Schlüssel

BDXWQGYPJDGLTL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.